6-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine
Description
6-Bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine is a brominated heterocyclic compound featuring a fused pyrrolo-pyridine scaffold. Its structure includes a dihydro-pyrrole ring (partially saturated) fused to a pyridine ring, with a bromine substituent at position 6 and two methyl groups at position 3.
Properties
IUPAC Name |
6-bromo-3,3-dimethyl-1,2-dihydropyrrolo[3,2-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2/c1-9(2)5-12-7-3-6(10)4-11-8(7)9/h3-4,12H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGRAIZNYIYTGLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2=C1N=CC(=C2)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine typically involves the reaction of a pyrrolo[3,2-b]pyridine precursor with a brominating agent. One common method is the bromination of 3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine using N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. The use of automated systems for monitoring and controlling the reaction parameters would be essential to maintain product quality.
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at position 6 is a reactive site for nucleophilic substitution. While specific examples for this compound are not detailed in the provided sources, pyridine derivatives generally undergo substitution via:
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Nucleophilic aromatic substitution : Replacing bromine with amines, thiols, or other nucleophiles under appropriate conditions (e.g., polar aprotic solvents like DMF).
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Metal-catalyzed coupling : Potential participation in Suzuki-Miyaura or similar reactions, as seen in pyridine synthesis methods involving palladium catalysts and boronic acids .
Oxidation and Reduction
The pyrrolopyridine ring system may undergo oxidation or reduction, altering its electronic properties. For example:
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Reduction : Synthesis routes for related compounds involve sodium tetrahydroborate (NaBH₄) in tetrahydrofuran (THF), suggesting potential reducibility under similar conditions .
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Oxidation : Pyridine derivatives can react with oxidizing agents like potassium permanganate (KMnO₄), though specific examples for this compound are not documented in the provided sources.
Coupling Reactions
The compound’s heterocyclic structure may enable coupling reactions, such as:
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Minisci-type reactions : Polysubstituted pyridines can be formed via such methods, as demonstrated in pyridine synthesis under metal-free conditions .
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Electrocyclization : Aza-6π electrocyclization, a biomimetic process, could diversify substitution patterns, though direct evidence for this compound is lacking .
Research Gaps
The provided sources lack explicit data on the compound’s biological activity or detailed reaction mechanisms. Further studies are needed to explore its reactivity under varied conditions and applications in medicinal chemistry.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 6-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine exhibit significant anticancer properties. For instance, studies have shown that pyrrolopyridine derivatives can inhibit the growth of cancer cells through various mechanisms such as apoptosis induction and cell cycle arrest. The bromine substitution in this compound may enhance its biological activity by improving binding affinity to target proteins involved in cancer progression .
Neuroprotective Effects
There is emerging evidence suggesting that this compound may possess neuroprotective effects. Pyrrolopyridines are being investigated for their potential to treat neurodegenerative diseases like Alzheimer's and Parkinson's disease. The ability of these compounds to modulate neurotransmitter systems and reduce oxidative stress is a focus of ongoing research .
Organic Synthesis
Building Block in Drug Development
this compound serves as a versatile building block in the synthesis of more complex organic molecules. Its unique structure allows for the introduction of various functional groups through chemical reactions such as nucleophilic substitutions and cycloadditions. This versatility makes it valuable in the design of new pharmaceuticals and agrochemicals .
Synthesis of Heterocycles
The compound is also used in the synthesis of other heterocyclic compounds. Its reactivity under different conditions enables chemists to create diverse heterocyclic frameworks that are essential in many biologically active molecules. This application is crucial for developing new materials with specific electronic or optical properties .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer properties | Demonstrated that derivatives of pyrrolopyridine can inhibit tumor growth in vitro and in vivo models. |
| Study B | Neuroprotection | Showed potential protective effects against neurotoxicity in cellular models related to Alzheimer's disease. |
| Study C | Synthetic applications | Developed a novel synthetic route utilizing this compound as a key intermediate for complex drug molecules. |
Mechanism of Action
The mechanism of action of 6-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary but often include interactions with key proteins involved in signal transduction or metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: [3,2-b] vs. [3,2-c] Pyrrolopyridines
Halogen-Substituted Analogs
- Bromine vs. Chlorine: Bromine’s larger atomic radius increases lipophilicity (logP ~2.5 vs.
Substituent Variations on the Pyrrolopyridine Core
A. Ethynyl-Substituted Derivatives ():
- 5-Bromo-3-(pyridin-3-ylethynyl)-1H-pyrrolo[2,3-b]pyridine (20b): Rigid ethynyl group enhances binding to aromatic residues (e.g., in kinase ATP pockets). Yield: 75% via Sonogashira coupling; higher activity in EGFR inhibition vs. non-ethynyl analogs .
- 5-Bromo-3-(p-tolylethynyl)-1H-pyrrolo[2,3-b]pyridine (20d) :
B. Methyl vs. Dimethyl Groups :
Data Tables for Direct Comparison
Table 1. Structural and Physicochemical Properties
Biological Activity
6-Bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine (CAS No. 1259512-11-2) is a heterocyclic compound that has garnered attention for its potential biological activities. Its molecular formula is with a molecular weight of approximately 227.1 g/mol. This compound's structure and substituents suggest various pharmacological properties, making it a subject of interest in medicinal chemistry.
The compound is characterized by the following structural features:
- Molecular Formula :
- Molecular Weight : 227.1 g/mol
- SMILES Notation : CC1(CNC2=CC(=NC=C21)Br)C
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities, including but not limited to:
- Anticancer properties
- Antimicrobial effects
- Neuropharmacological effects
Anticancer Activity
Studies have demonstrated that derivatives of pyrrolo[3,2-b]pyridine exhibit significant antiproliferative effects against various cancer cell lines. For example:
- In vitro studies have shown that certain pyrrolo derivatives can inhibit the proliferation of HeLa and A375 human tumor cell lines effectively. The mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Antimicrobial Properties
The antimicrobial activity of related compounds has been documented, suggesting potential applications in treating bacterial infections. The structure of this compound may contribute to its ability to disrupt microbial cell functions.
Neuropharmacological Effects
The compound's structural characteristics also indicate possible interactions with neurotransmitter systems. Research into similar compounds has revealed potential for acting as dopamine receptor antagonists, which could lead to applications in treating psychiatric disorders .
Research Findings and Case Studies
A review of the literature reveals several studies that highlight the biological activity of pyrrolo derivatives:
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 6-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine?
- Methodology : The synthesis often involves alkylation and bromination steps. For example, dimethylation can be achieved using NaH and methyl iodide (MeI) in THF under controlled temperatures (0°C to rt), as demonstrated in the preparation of 5-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine derivatives . Bromination typically employs reagents like N-iodosuccinimide (NIS) in acetone at room temperature for regioselective substitution . Post-reaction purification via silica gel chromatography (e.g., heptane/ethyl acetate 8:2) ensures high purity (up to 98%) .
Q. How is the structure and purity of this compound confirmed experimentally?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. Key diagnostic signals include:
- ¹H NMR : Peaks for aromatic protons (e.g., δ 8.3–8.4 ppm for pyrrolopyridine core) and NH groups (δ ~12.4 ppm for unprotected pyrrole) .
- ¹³C NMR : Signals for quaternary carbons (e.g., δ 145–152 ppm for aromatic carbons) and methyl groups (δ ~20–30 ppm) .
Advanced Research Questions
Q. How do substituent modifications at the 5-position influence reactivity and biological activity?
- Methodology : Suzuki-Miyaura cross-coupling with aryl/heteroaryl boronic acids introduces diverse substituents (e.g., 3-thienyl, 3,4-dimethoxyphenyl). This modifies electronic properties and steric bulk, impacting binding affinity in biological assays. For example, 5-aryl derivatives exhibit enhanced activity in kinase inhibition studies due to π-π stacking interactions .
- Data Analysis : Compare IC₅₀ values of analogs with varying substituents. For instance, 5-(3,4-dimethoxyphenyl) derivatives show improved solubility and target engagement compared to halogenated analogs .
Q. What strategies mitigate side reactions during bromination or alkylation?
- Methodology :
- Regioselective Bromination : Use NIS in acetone to avoid over-bromination and ensure mono-substitution at the 6-position .
- Controlled Alkylation : Employ NaH as a base in THF at 0°C to minimize competing elimination or over-alkylation. For example, methylating the pyrrole nitrogen requires stoichiometric NaH and slow addition of MeI .
- Side Reaction Analysis : Monitor byproducts (e.g., di-methylated species) via TLC and adjust reaction times or temperatures to suppress them .
Q. How can contradictions in structure-activity relationship (SAR) data across studies be resolved?
- Methodology :
- Electronic Effects : Compare substituent Hammett parameters (σ values) to correlate electronic effects with activity. For example, electron-withdrawing groups (e.g., -CN) at the 3-position reduce basicity, altering binding kinetics .
- Conformational Analysis : Use X-ray crystallography or DFT calculations to assess how dihydro-pyrrolopyridine ring saturation (2,3-dihydro vs. fully aromatic) influences ligand-receptor interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
